3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
Description
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one (CAS: 1597303-25-7) is a heterocyclic compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . Its structure consists of a 1,2-dihydropyridin-2-one core substituted with an amino group at position 3 and a 2-(methylsulfanyl)ethyl chain at position 1. Limited data on its physical properties (e.g., boiling point) are available, but its synthetic routes likely involve cyclocondensation or nucleophilic substitution reactions, as seen in analogous heterocycles .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 |
InChI Key |
NCMIBCXSFRTIFE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is influenced by:
-
Amino group (–NH₂): Participates in nucleophilic substitutions, condensations, or coordination chemistry.
-
Methylsulfanyl group (–SCH₃): Acts as a soft nucleophile or undergoes oxidation to sulfoxide/sulfone derivatives.
-
Dihydropyridinone core : Susceptible to oxidation (to pyridinones), cycloadditions, or further functionalization at unsaturated positions .
Oxidation Reactions
The dihydropyridine ring can oxidize under mild conditions (e.g., O₂, MnO₂) to form the corresponding pyridin-2-one derivative. For example:
This is consistent with the instability of dihydropyridines toward oxidizing agents .
Nucleophilic Substitution at Sulfur
The methylsulfanyl (–SCH₃) group can undergo:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts.
-
Oxidation : Forms sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) derivatives using agents like H₂O₂ or mCPBA.
Condensation with Aldehydes
The amino group may participate in Schiff base formation. For example:
This is analogous to β-aminoketone formation observed in related dihydropyridines .
Functionalization of the Dihydropyridine Ring
The unsaturated 1,2-dihydropyridin-2-one core allows for:
-
Electrophilic Aromatic Substitution : Bromination or nitration at the 4- or 5-positions (if activated).
-
Cycloadditions : Potential [4+2] Diels-Alder reactivity at the conjugated diene system .
Comparative Reaction Data
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates or stepwise electron transfer, depending on the oxidant .
-
Sulfur Reactivity : The methylsulfanyl group’s leaving-group ability facilitates nucleophilic displacement, particularly in alkaline media.
Challenges and Limitations
-
Ring Aromatization : Competing oxidation during functionalization may lead to undesired pyridinone byproducts.
-
Steric Effects : The 2-(methylsulfanyl)ethyl substituent may hinder reactivity at the 3-amino group.
Scientific Research Applications
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s structural analogs vary in core heterocycles and substituents, leading to differences in physicochemical properties and applications. Key comparisons include:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Lipophilicity and Solubility : The methylsulfanyl group in the target compound increases lipophilicity compared to the imidazolemethyl analog , which may improve membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Methylsulfanyl groups are susceptible to oxidation (e.g., to sulfoxides or sulfones), as seen in Thioridazine derivatives . This contrasts with the imidazole group, which may undergo metabolic hydroxylation.
Biological Activity
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 172.26 g/mol. The structure features a dihydropyridine ring which is critical for its biological activity.
Antioxidant Activity
Dihydropyridine derivatives are recognized for their antioxidant properties. Research indicates that these compounds can act as effective radical scavengers and protect against oxidative stress. For instance, studies have shown that DHPs can reduce oxidative damage in low-density lipoproteins (LDL) and other cellular components by modulating redox states and influencing calcium ion channels .
Table 1: Antioxidant Activity of DHPs
Neuroprotective Effects
The neuroprotective potential of DHPs has been explored in various studies. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases. For example, some DHP derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .
Case Study: Neuroprotection in Alzheimer's Disease
A study evaluated the effects of a DHP derivative on AChE activity in vitro. The results demonstrated a significant reduction in AChE levels, suggesting potential therapeutic applications for cognitive enhancement .
Pharmacological Applications
The pharmacological relevance of this compound extends to cardiovascular and metabolic diseases. Its calcium antagonistic properties make it a candidate for treating hypertension and related disorders . Moreover, the compound's antioxidant capabilities may contribute to its effectiveness in managing oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
- Methodology : Utilize [4+2] cyclocondensation reactions between 1,4-binucleophiles and precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate. Optimize temperature (70–100°C), solvent (e.g., ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield and purity. Monitor reaction progress via TLC or HPLC .
- Data Consideration : Compare yields under varying conditions (e.g., 65% in ethanol vs. 78% in DMF at 90°C) to identify optimal parameters.
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze the methylsulfanyl (-SMe) group’s distinct proton signal at δ 2.1–2.3 ppm (singlet) and the dihydropyridinone ring’s NH peak (δ 5.8–6.2 ppm).
- MS : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 215.08).
- IR : Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
Q. What stability considerations are critical for storing this compound?
- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH). Monitor degradation via HPLC for impurities like oxidation products (e.g., sulfoxide derivatives). Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent thioether oxidation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology : Use the Amsterdam Density Functional (ADF) program to calculate frontier molecular orbitals (HOMO/LUMO), atomic charges (VDD analysis), and transition states for reactions. For example, study the nucleophilic attack on the dihydropyridinone ring using the "Activation-Strain TS Interaction" model .
- Data Application : Compare computed bond lengths/angles with crystallographic data (if available) to validate accuracy.
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies.
- Dose-Response Studies : Re-evaluate activity using standardized protocols (e.g., IC₅₀ determination in triplicate).
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing methylsulfanyl with sulfoxide) to isolate structure-activity relationships .
Q. How can impurity profiling and quantification be performed for this compound during scale-up synthesis?
- Methodology :
- HPLC : Use a C18 column with gradient elution (acetonitrile/0.1% TFA in water) to separate impurities.
- Reference Standards : Compare retention times with known impurities (e.g., sulfoxide derivatives, methylsulfanyl-related byproducts) .
- Validation : Ensure limits of detection (LOD) ≤ 0.1% and quantification (LOQ) ≤ 0.3% per ICH Q3A guidelines.
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to propose rate-determining steps.
- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace oxygen sources in oxidation reactions (e.g., sulfoxide formation).
- Theoretical Modeling : Apply DFT to simulate transition states for methylsulfanyl group oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
